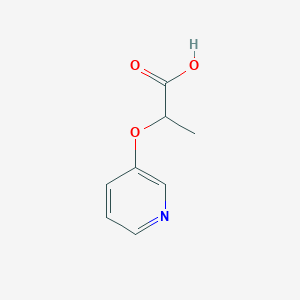

2-(Pyridin-3-yloxy)propanoic acid

Übersicht

Beschreibung

2-(Pyridin-3-yloxy)propanoic acid is an organic compound characterized by the presence of a pyridine ring attached to a propanoic acid moiety via an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Etherification Reaction: : The synthesis of 2-(Pyridin-3-yloxy)propanoic acid typically involves the etherification of 3-hydroxypyridine with 2-bromopropanoic acid. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Alternative Methods: : Another method involves the direct esterification of 3-hydroxypyridine with propanoic acid derivatives under acidic conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group in 2-(pyridin-3-yloxy)propanoic acid undergoes typical acid-catalyzed esterification with alcohols. For example, reaction with ethanol in the presence of sulfuric acid yields ethyl 2-(pyridin-3-yloxy)propanoate12. Similarly, coupling agents like EDCI/HOBT facilitate amide bond formation with amines, generating derivatives such as 2-(pyridin-3-yloxy)-N-(substituted)propanamides34.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 2-(pyridin-3-yloxy)propanoate |

| Amidation | EDCI, HOBT, DMF, RT | 2-(Pyridin-3-yloxy)-N-alkylpropanamide |

Hydrogen Bonding and Stability

X-ray crystallography of structurally analogous pyridinone-carboxylic acids reveals strong intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine oxygen (O─O distance: ~2.44–2.54 Å)12. This interaction stabilizes the molecule and may influence its reactivity in aqueous environments, favoring tautomerization or affecting pKa values5.

Decarboxylation

Under thermal or acidic conditions, the compound may undergo decarboxylation to form 2-(pyridin-3-yloxy)propane. This reaction is observed in related α-keto carboxylic acids but requires experimental validation for this specific compound1.

Ether Cleavage

The pyridin-3-yloxy ether linkage is susceptible to cleavage under strong acidic (e.g., HBr/AcOH) or reductive conditions (e.g., LiAlH₄), yielding pyridin-3-ol and propanoic acid derivatives67.

Pyridine Ring Functionalization

The pyridine ring can participate in electrophilic substitution reactions. For example:

- Nitration : Directed by the electron-withdrawing ether oxygen, nitration likely occurs at the para position relative to the oxygen[^17].

- Sulfonation : Reaction with SO₃/H₂SO₄ may yield sulfonated derivatives8.

Biological Interactions

While not a direct chemical reaction, this compound derivatives interact with hepatic transporters (e.g., OATP2B1 and MRP2), influencing pharmacokinetic profiles9. This property is critical for designing prodrugs or optimizing bioavailability94.

Salt Formation

The carboxylic acid group forms salts with bases, such as sodium 2-(pyridin-3-yloxy)propanoate, which enhance solubility for pharmaceutical formulations1011.

| Salt | Counterion | Application |

|---|---|---|

| Sodium salt | Na⁺ | Improved aqueous solubility |

| Dihydrochloride salt | HCl | Stabilization for drug delivery |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Diabetes Treatment Research: Phenyl propionic acid derivatives, which share structural similarities with 2-(Pyridin-3-yloxy)propanoic acid, are being investigated for their potential in treating GPR40-mediated disorders, especially type 2 diabetes . These derivatives can act as GPR40 agonists, offering a novel approach to managing blood glucose levels .

- Cystic Fibrosis Research: Although not a direct application, research on cystic fibrosis transmembrane conductance regulator (CFTR) modulators shows that related compounds are being studied for their ability to treat cystic fibrosis and secretory diarrhea . This highlights the broader interest in developing small molecules that can modulate ion channel function for therapeutic purposes .

- Material Science Applications: this compound is also used in various material science applications, including 3D printing, additive manufacturing, alternative energy, battery materials, and biomaterials .

Potential Therapeutic Effects

- Blood Glucose Modulation: Derivatives of phenyl propionic acid have shown promise in lowering blood glucose levels without the risk of hypoglycemia . These compounds can modulate glucose excursion via GPR40 activation, suggesting potential therapeutic effects for obesity and hypertension .

- Treatment of Diabetic Complications: These compounds may reduce postprandial blood glucose levels, reduce HbA1c levels, and inhibit the progression of diabetes-related complications such as retinopathy and nephropathy .

Chemical Properties and Safety

- This compound has a molecular weight of 167.16 . It is supplied as a powder and should be stored at room temperature .

- Safety Information: The compound is labeled with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Hydrogen Bonding Studies

- Research on related compounds, such as 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, indicates that these compounds can form strong intramolecular hydrogen bonds . These hydrogen bonding properties are significant in understanding the molecular interactions and structures of these compounds .

Wirkmechanismus

The mechanism by which 2-(Pyridin-3-yloxy)propanoic acid exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yloxy)propanoic acid: Similar in structure but with the ether linkage at the 2-position of the pyridine ring.

2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Contains additional substituents on the pyridine ring, leading to different chemical properties.

Uniqueness

2-(Pyridin-3-yloxy)propanoic acid is unique due to its specific ether linkage and the position of the pyridine ring. This structural feature influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

Introduction

2-(Pyridin-3-yloxy)propanoic acid, also known by its chemical structure and CAS number 347186-55-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Properties

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : Approximately 219.23 g/mol

- Structure : The compound features a propanoic acid moiety linked to a pyridine ring via an ether bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that it may function through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses or microbial growth.

- Receptor Modulation : It may modulate receptor functions that are crucial for cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. Key findings include:

- Broad-Spectrum Activity : The compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : In vitro assays have demonstrated that this compound can effectively reduce the MIC values of co-administered antibiotics.

| Study | Organism Tested | MIC (µg/mL) | Observations |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.78 | Synergistic effect with ciprofloxacin observed |

| 2 | Escherichia coli | 16 | Effective against resistant strains |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound:

- Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis.

- Mechanistic Insights : The compound's interaction with specific molecular targets involved in cell cycle regulation has been documented, suggesting its role in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load when combined with standard antibiotics, suggesting its potential as an adjuvant therapy. -

Anticancer Research :

Another investigation focused on the compound's effect on breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis.

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREDEAUTHWGQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347186-55-4 | |

| Record name | 2-(pyridin-3-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.